molecular formula C17H22O7 B10857563 (E)-5-O-Cinnamoylquinic acid

(E)-5-O-Cinnamoylquinic acid

Cat. No.: B10857563
M. Wt: 338.4 g/mol
InChI Key: MPHMIGGTRNZCRY-UHFFFAOYSA-N
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Description

(E)-5-O-Cinnamoylquinic acid is a naturally occurring compound found in various plants. It is a derivative of quinic acid, esterified with cinnamic acid. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-O-Cinnamoylquinic acid typically involves the esterification of quinic acid with cinnamic acid. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound from simple precursors. This method can be more sustainable and cost-effective compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-5-O-Cinnamoylquinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinic acid derivatives.

    Reduction: Reduction reactions can convert the cinnamoyl group to a dihydrocinnamoyl group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include various quinic acid derivatives, dihydrocinnamoylquinic acid, and substituted quinic acid esters.

Scientific Research Applications

(E)-5-O-Cinnamoylquinic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (E)-5-O-Cinnamoylquinic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Chlorogenic Acid: Another ester of quinic acid, but with caffeic acid instead of cinnamic acid.

    Caffeoylquinic Acid: Similar to chlorogenic acid but with different positions of esterification.

    Feruloylquinic Acid: Esterified with ferulic acid, known for its antioxidant properties.

Uniqueness

(E)-5-O-Cinnamoylquinic acid is unique due to its specific esterification with cinnamic acid, which imparts distinct biological activities compared to other quinic acid esters. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H22O7

Molecular Weight

338.4 g/mol

IUPAC Name

methane;1,3,4-trihydroxy-5-(3-phenylprop-2-enoyloxy)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H18O7.CH4/c17-11-8-16(22,15(20)21)9-12(14(11)19)23-13(18)7-6-10-4-2-1-3-5-10;/h1-7,11-12,14,17,19,22H,8-9H2,(H,20,21);1H4

InChI Key

MPHMIGGTRNZCRY-UHFFFAOYSA-N

Canonical SMILES

C.C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=CC=C2)O)O

Origin of Product

United States

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